3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 3,4-dimethyl-substituted benzene ring linked to a sulfonamide group. The N-attached phenyl group is further substituted with a pyridazine ring bearing a pyrrolidine moiety at the 6-position.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-16-5-10-20(15-17(16)2)29(27,28)25-19-8-6-18(7-9-19)21-11-12-22(24-23-21)26-13-3-4-14-26/h5-12,15,25H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZNTQXDBGWSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinyl Intermediate: This can be achieved through the reaction of a suitable pyridazine derivative with pyrrolidine under controlled conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with a 4-aminophenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield, purity, and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyridazinyl group can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide with two closely related sulfonamide derivatives:
Key Differences and Implications
Substituent Position on Benzene Ring The 3,4-dimethyl configuration in the target compound introduces steric hindrance and electronic effects distinct from the 2,4-dimethyl isomer (G620-0529). The meta/para methyl arrangement may enhance hydrophobic interactions in target binding compared to the ortho/para substitution in G620-0529 .
Pyridazine Substituent
- Pyrrolidine (5-membered ring) in the target compound and G620-0529 offers moderate ring strain and basicity (pKa ~11), favoring interactions with acidic protein regions.
- Azepane (7-membered ring) in G620-0327 provides greater conformational flexibility, which may improve binding to targets requiring induced-fit recognition .
In contrast, the 3-position in G620-0327 creates a more compact structure, possibly limiting access to deep binding pockets .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity : The target compound’s predicted logP (~4.9) aligns with G620-0529 (logP 4.8), suggesting comparable passive diffusion across membranes. G620-0327’s higher logP (~5.2) may improve tissue penetration but increase off-target risks .
- Solubility : The 3,4-dimethyl substitution likely reduces aqueous solubility compared to G620-0529 (logSw -4.54), necessitating formulation optimization for in vivo studies.
- Target Selectivity : The pyrrolidine-pyridazine motif shared by the target compound and G620-0529 may favor kinases or GPCRs, while G620-0327’s trifluoromethyl group could enhance affinity for proteases or phosphatases .
Biological Activity
3,4-Dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is significant in pharmacology, and a pyridazinyl moiety that may enhance its biological interactions.
Chemical Structure and Properties
The chemical structure of 3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3,4-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
| Molecular Formula | C22H24N4O2S |
| CAS Number | 946287-16-7 |
| Molecular Weight | 396.52 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridazinyl group may engage in π-π stacking interactions with aromatic residues, enhancing binding affinity and specificity for target sites.
Cardiovascular Effects
Sulfonamide derivatives have been evaluated for their effects on cardiovascular function. In studies involving isolated rat heart models, certain sulfonamides demonstrated the ability to modulate perfusion pressure and coronary resistance. For example, compounds similar to 3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide showed promise in decreasing perfusion pressure over time . This suggests potential therapeutic applications in managing cardiovascular conditions.
Case Studies
-
Antibacterial Evaluation :
- A study assessed various sulfonamide derivatives for their antibacterial efficacy. The results indicated that modifications in the chemical structure significantly influenced the minimum inhibitory concentration (MIC) against Staphylococcus aureus. Compounds with enhanced hydrophilicity exhibited improved antibacterial activity .
-
Cardiovascular Impact :
- In a controlled experiment using isolated rat hearts, a series of benzenesulfonamides were tested for their effects on coronary resistance and perfusion pressure. The findings revealed that certain derivatives could effectively lower perfusion pressure, indicating their potential role as cardiovascular agents .
Research Findings Summary
The current understanding of 3,4-dimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide's biological activity is still evolving. However, existing studies suggest:
- Potential Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains.
- Cardiovascular Modulation : Evidence indicates that sulfonamide derivatives can influence heart function by altering perfusion pressure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
